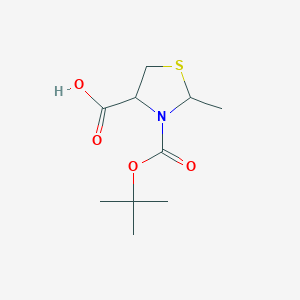![molecular formula C7H5N3O B12106226 Pyrido[2,3-b]pyrazin-7-ol](/img/structure/B12106226.png)
Pyrido[2,3-b]pyrazin-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrido[2,3-b]pyrazin-7-ol is a nitrogen-containing heterocyclic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrazine ring, with a hydroxyl group attached at the 7th position. The presence of nitrogen atoms in the ring system imparts unique electronic properties to the compound, making it a valuable scaffold for the development of new materials and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[2,3-b]pyrazin-7-ol typically involves multicomponent reactions that allow for the efficient construction of the heterocyclic core. One common method involves the condensation of 2-aminopyridine with a suitable diketone, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale synthesis generally involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrido[2,3-b]pyrazin-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The nitrogen atoms in the ring system can participate in reduction reactions, leading to the formation of amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketone or aldehyde derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .
Applications De Recherche Scientifique
Pyrido[2,3-b]pyrazin-7-ol has a broad range of applications in scientific research, including:
Mécanisme D'action
The mechanism by which pyrido[2,3-b]pyrazin-7-ol exerts its effects is closely related to its ability to interact with specific molecular targets. In biological systems, the compound can bind to nucleic acids, proteins, and enzymes, modulating their activity and leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the interactions between the compound and its targets .
Comparaison Avec Des Composés Similaires
Pyrido[2,3-b]pyrazin-7-ol can be compared with other nitrogen-containing heterocycles, such as:
Pyrrolopyrazine: This compound also contains a pyrazine ring but is fused with a pyrrole ring instead of a pyridine ring.
Quinoxaline: Another related compound, quinoxaline, features a benzene ring fused to a pyrazine ring. Quinoxaline derivatives are known for their diverse biological activities, including anticancer and antiviral properties.
The uniqueness of this compound lies in its specific ring structure and the presence of the hydroxyl group, which imparts distinct electronic and chemical properties, making it a versatile scaffold for various applications.
Propriétés
Formule moléculaire |
C7H5N3O |
|---|---|
Poids moléculaire |
147.13 g/mol |
Nom IUPAC |
pyrido[2,3-b]pyrazin-7-ol |
InChI |
InChI=1S/C7H5N3O/c11-5-3-6-7(10-4-5)9-2-1-8-6/h1-4,11H |
Clé InChI |
TXWZVJRZJOYNRB-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C2C(=N1)C=C(C=N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















